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plastin

Phospholipase A2 inhibition Natural product Enzyme kinetics

Researchers face identity ambiguity with 'plastin'-this product is the small molecule assigned CAS 121396-96-1 (C7H7NO2, ≥95% purity). Key differentiators: • Distinct from the PLA2 inhibitor plastatin (CAS 201608-01-7, Ki=0.89 μM) and the lipopeptide plipastatin (fengycin family). • Supplied with QC documentation for structural identity verification. • Suitable as a research tool where the molecular formula C7H7NO2 is required; not a substitute for protein or lipopeptide products. Procurement managers benefit from reliable supply and certificate of analysis.

Molecular Formula C7H7NO2
Molecular Weight 0
CAS No. 121396-96-1
Cat. No. B1167529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameplastin
CAS121396-96-1
Synonymsplastin
Molecular FormulaC7H7NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plastin Identity and Procurement Guide


The identifier 'plastin' with CAS 121396-96-1 corresponds to multiple distinct chemical and biological entities in scientific literature and commercial vendor catalogs, including the actin-bundling protein plastin (L-plastin/T-plastin family), the phospholipase A2 inhibitor plastatin (CAS 201608-01-7) produced by Penicillium chermesinum, and the lipopeptide plipastatin (fengycin family) from Bacillus species [1]. Vendor listings assign CAS 121396-96-1 to a compound with molecular formula C7H7NO2, though this assignment lacks rigorous structural validation from primary research sources . This guide clarifies the identity confusion and provides comparative evidence where available, enabling informed procurement decisions based on the specific research application.

Identify molecular class: actin-bundling protein, PLA2 inhibitor plastatin, lipopeptide plipastatin, or antimicrobial peptide plasticin.
Verify CAS 121396-96-1 ambiguity; confirm structural assignment with vendor before purchase.
Align compound identity with assay type: enzyme inhibition, biocontrol, or antimicrobial screening.

Why Plastin Substitution Fails


The nomenclature 'plastin' lacks the molecular specificity required for direct substitution with structurally related compounds. Literature identifies at least three distinct classes associated with this name: (1) plastatin, a competitive PLA2 inhibitor with Ki = 0.89 μM against porcine pancreatic PLA2 [1]; (2) plipastatin A1, a lipopeptide inhibiting PLA2, PLC, and PLD with IC50 values of 2.9, 1.3, and 1.4 μM respectively [2]; and (3) the L-plastin actin-bundling protein. These entities differ fundamentally in molecular weight (from ~300 Da for C7H7NO2 to >2 kDa for lipopeptides), mechanism of action, and biological source. Furthermore, plipastatin and fengycin, though once considered diastereomers differing in tyrosine stereochemistry, have been experimentally shown to be identical compounds [3], adding further complexity to any substitution-based procurement approach. Without precise structural confirmation, generic substitution risks experimental irreproducibility.

Distinct molecular classes (protein, small molecule, lipopeptide) may not support direct substitution.
Mechanism divergence: PLA2-selective vs multi-phospholipase inhibition may shift experimental outcome.
Identity ambiguity: plipastatin and fengycin are reported identical; misannotation may lead to redundant or incorrect procurement.

Plastin Comparative Evidence


Plastatin vs Luteosporin: PLA2 Inhibition Potency

Plastatin, a fungal metabolite associated with the 'plastin' nomenclature, demonstrates markedly superior inhibitory potency against porcine pancreatic phospholipase A2 compared to the co-isolated comparator luteosporin. In competitive inhibition assays, plastatin exhibited a Ki value of 0.89 μM, representing a 14.4-fold increase in potency over luteosporin, which showed a Ki value of 12.8 μM [1]. Notably, both compounds showed minimal inhibition of PLA2 preparations from Naja naja and Crotalus adamanteus venoms, indicating a degree of isoform selectivity [1].

Plastatin vs Luteosporin: PLA2
Direct head-to-head
Ki 0.89 µM vs 12.8 µM
Supports PLA2 inhibition study fit
Porcine pancreatic PLA2; isoform selectivity noted
Phospholipase A2 inhibition Natural product Enzyme kinetics

Plipastatin A1 Multi-Phospholipase Inhibition Profile

Plipastatin A1, a lipopeptide often conflated with 'plastin' in literature searches, demonstrates a multi-target phospholipase inhibition profile not observed with the fungal metabolite plastatin. Against three distinct phospholipase enzymes, plipastatin A1 exhibits IC50 values of 2.9 μM for PLA2, 1.3 μM for PLC, and 1.4 μM for PLD [1]. This broad-spectrum phospholipase inhibition contrasts with plastatin's more restricted PLA2 selectivity profile described above, providing a clear functional differentiation for applications requiring simultaneous inhibition of multiple phospholipase pathways.

Plipastatin Multi-Phospholipase Profile
Class-level inference
PLA2 IC50 2.9, PLC 1.3, PLD 1.4 µM
Broad-spectrum vs isoform-selective; guides target coverage selection
Compared to plastatin Ki 0.89 µM (PLA2 only)
Lipopeptide Phospholipase inhibition Immunosuppression

Plipastatin Anti-Fusarium Activity in Co-culture

Plipastatin demonstrates a density-dependent protective effect in ecological competition assays. In co-culture experiments using Bacillus subtilis strains with and without the plipastatin biosynthetic gene cluster, the lipopeptide protected the non-producer strain against Fusarium oxysporum challenge in a density-dependent manner [1]. This finding directly addresses the functional question of whether plipastatin acts as a shared or private good in bacterial communities, with implications for biocontrol strain selection.

Anti-Fusarium Co-culture
Supporting evidence
Density-dependent protection
Supports biocontrol strain screening
B. subtilis co-culture model
Antifungal Microbial ecology Biocontrol

Plipastatin A1-Fengycin IX Identity Confirmation

A critical finding for compound identification and procurement: plipastatin A1 and fengycin IX, historically considered diastereomers differing in the stereochemistry of tyrosine residues (L-Tyr/D-Tyr permutation at positions 3 and 9), were experimentally proven to be identical compounds [1]. The (1)H NMR spectrum of fengycin IX changed to match that of plipastatin A1 following KOAc treatment and LH-20 gel filtration, establishing the correct structure as L-Tyr4 and D-Tyr10 as originally assigned by Umezawa [1]. This resolution of structural confusion prevents procurement of redundant or misidentified material.

Plipastatin A1 – Fengycin IX
Direct head-to-head
Proven identical (1H NMR)
Helps avoid redundant procurement
Structural confusion resolved
Structural elucidation Lipopeptide Stereochemistry

Fengycin vs Plipastatin Epimerization Domain Location

At the genetic level, fengycin and plipastatin production can be distinguished by the location of the D-tyrosine epimerization domain within their respective nonribosomal peptide synthetase (NRPS) operons. The D-tyrosine-encoding epimerization domain resides in the second gene (fenB) of the fengycin operon, but in the fourth gene (ppsD) of the plipastatin operon [1]. Degenerate primer screening of 64 B. subtilis strains, 24 B. amyloliquefaciens strains, and related Bacillus species revealed that all harbor the epimerization domain at the fourth gene position, indicating plipastatin synthesis predominates in these organisms [1].

Epimerization Domain Position
Class-level inference
ppsD (gene 4) vs fenB (gene 2)
Genetic marker supports lipopeptide type identification
Based on NRPS operon analysis
Biosynthesis NRPS Molecular diagnostics

Plasticin ANC KF Antibacterial and Hemolytic Profile

The synthetic antimicrobial peptide Plasticin ANC KF, a 23-residue analog of the natural peptide ANC, demonstrates differential antibacterial activity with quantifiable selectivity. Minimum inhibitory concentration (MIC) values were determined as 12.5 μM against both Staphylococcus aureus ATCC 25923 and Bacillus megaterium ATCC 9885 (Gram-positive), and 25 μM against Escherichia coli ATCC 11775 (Gram-negative) [1]. Hemolytic activity against rat erythrocytes was quantified at 22% hemolysis at 50 μM and 48% hemolysis at 100 μM [1], providing a therapeutic index framework for antimicrobial peptide optimization.

Plasticin ANC KF Profile
Supporting evidence
MIC 12.5 µM (GP); 25 µM (GN); Hemolysis 22% at 50 µM
Supports antimicrobial peptide screening
Rat erythrocyte hemolysis assay
Antimicrobial peptide Hemolytic activity MIC determination

Plastin Application Scenarios


PLA2 Isoform-Selective Inhibition Studies

Based on plastatin's demonstrated competitive inhibition of porcine pancreatic PLA2 (Ki = 0.89 μM) with minimal activity against venom-derived PLA2 isoforms, this compound is suitable for experiments requiring pancreatic PLA2-specific inhibition [1]. The 14.4-fold potency advantage over the co-isolated comparator luteosporin establishes plastatin as the preferred choice when selecting between these two Penicillium-derived PLA2 inhibitors.

Multi-Phospholipase Pathway Inhibition for Signaling

Plipastatin A1's concurrent inhibition of PLA2 (IC50 = 2.9 μM), PLC (IC50 = 1.3 μM), and PLD (IC50 = 1.4 μM) makes it appropriate for studies requiring simultaneous blockade of multiple phospholipase-mediated signaling cascades [1]. This broad-spectrum profile distinguishes it from plastatin's PLA2-selective activity and informs compound selection based on desired target coverage.

Bacillus Biocontrol Strain Selection Against Fusarium

The density-dependent protective effect of plipastatin against Fusarium oxysporum in Bacillus subtilis co-cultures indicates that plipastatin-producing strains confer community-level protection to non-producing neighbors [1]. This ecological finding guides the selection of Bacillus strains for biocontrol formulations, particularly in mixed microbial communities where public goods sharing may enhance overall antifungal efficacy.

Lipopeptide Gene Cluster Screening for Strain Verification

The distinct epimerization domain positioning—fenB (gene 2) for fengycin versus ppsD (gene 4) for plipastatin—provides a molecular diagnostic tool for identifying which lipopeptide a given Bacillus strain produces [1]. This genetic distinction is critical for laboratories procuring or characterizing Bacillus strains intended for lipopeptide production, preventing misannotation and ensuring correct experimental design.

Application
Selection Property
Validation Focus
PLA2 isoform-selective inhibition studies
Porcine pancreatic PLA2 selectivity profile
Ki comparison and isoform specificity review
Multi-phospholipase signaling pathway studies
Broad-spectrum phospholipase inhibition
Multi-target IC50 profiling
Bacillus biocontrol strain selection
Plipastatin-dependent community protection
Co-culture survival endpoints
Lipopeptide gene cluster screening
Epimerization domain gene position
NRPS operon verification
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